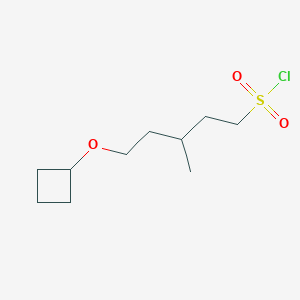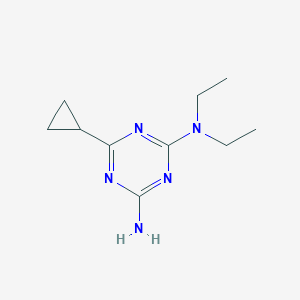
6-Cyclopropyl-n2,n2-diethyl-1,3,5-triazine-2,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Cyclopropyl-n2,n2-diethyl-1,3,5-triazine-2,4-diamine is a chemical compound belonging to the class of 1,3,5-triazines These compounds are known for their diverse applications in various fields, including agriculture, medicine, and materials science
Vorbereitungsmethoden
The synthesis of 6-Cyclopropyl-n2,n2-diethyl-1,3,5-triazine-2,4-diamine typically involves the nucleophilic substitution of cyanuric chloride with appropriate amines. The reaction conditions often include the use of solvents such as acetonitrile or dichloromethane and catalysts like triethylamine. The process can be summarized as follows:
Starting Material: Cyanuric chloride
Reagents: Cyclopropylamine and diethylamine
Solvent: Acetonitrile or dichloromethane
Catalyst: Triethylamine
Reaction Conditions: The reaction is carried out at room temperature with continuous stirring until the completion of the reaction, which is monitored using thin-layer chromatography (TLC).
Industrial production methods may involve scaling up the laboratory synthesis process with optimizations to improve yield and purity.
Analyse Chemischer Reaktionen
6-Cyclopropyl-n2,n2-diethyl-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The triazine ring allows for nucleophilic substitution reactions, where different nucleophiles can replace the existing substituents. Common reagents include alkyl halides and amines.
Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases, leading to the breakdown of the triazine ring and formation of corresponding amines and carboxylic acids.
Wissenschaftliche Forschungsanwendungen
6-Cyclopropyl-n2,n2-diethyl-1,3,5-triazine-2,4-diamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of agrochemicals, such as herbicides and insecticides, due to its ability to interfere with biological pathways in pests.
Wirkmechanismus
The mechanism of action of 6-Cyclopropyl-n2,n2-diethyl-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit enzymes or receptors critical for cellular processes, leading to the desired therapeutic or pesticidal effects. The exact molecular targets and pathways can vary depending on the specific application and the organism being targeted.
Vergleich Mit ähnlichen Verbindungen
6-Cyclopropyl-n2,n2-diethyl-1,3,5-triazine-2,4-diamine can be compared with other similar compounds, such as:
6-Chloro-n2,n2-diethyl-1,3,5-triazine-2,4-diamine: This compound has a chlorine substituent instead of a cyclopropyl group, which may alter its chemical reactivity and biological activity.
6-Methoxy-n2,n2-diethyl-1,3,5-triazine-2,4-diamine: The presence of a methoxy group can influence the compound’s solubility and interaction with biological targets.
6-Cyclopropyl-n2,n2-dimethyl-1,3,5-triazine-2,4-diamine: The difference in alkyl substituents (methyl vs. ethyl) can affect the compound’s physical properties and reactivity.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C10H17N5 |
|---|---|
Molekulargewicht |
207.28 g/mol |
IUPAC-Name |
6-cyclopropyl-2-N,2-N-diethyl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C10H17N5/c1-3-15(4-2)10-13-8(7-5-6-7)12-9(11)14-10/h7H,3-6H2,1-2H3,(H2,11,12,13,14) |
InChI-Schlüssel |
SVEIDDWGNUKJDT-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C1=NC(=NC(=N1)N)C2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


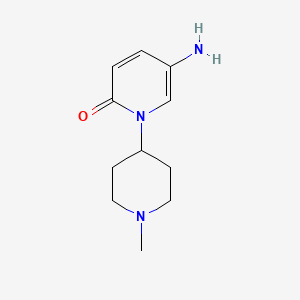
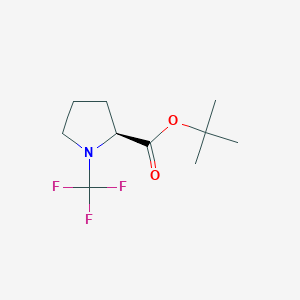
![1-ethyl-2-{3H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-4-yl}-1H-imidazole](/img/structure/B13492076.png)
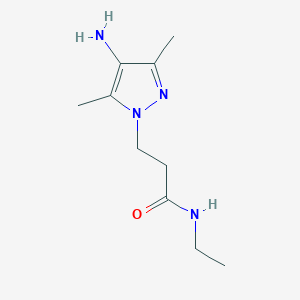
![5-[(2-Amino-1-methyl-propyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13492084.png)
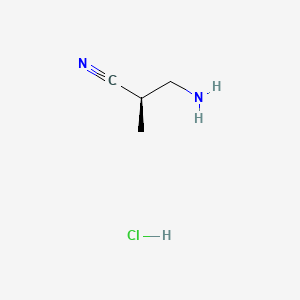
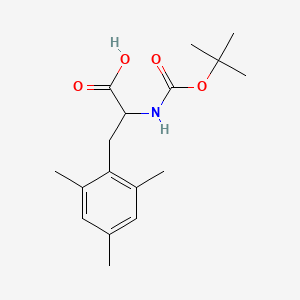

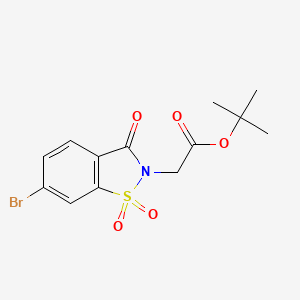

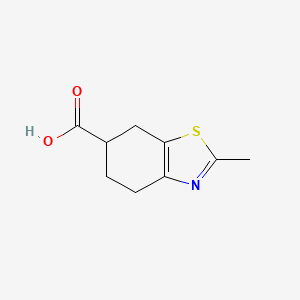
![methyl (2S)-2-{[(benzyloxy)carbonyl]amino}-3-chloropropanoate](/img/structure/B13492132.png)
